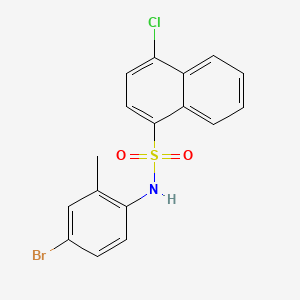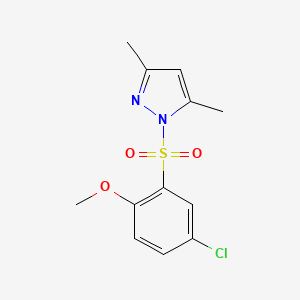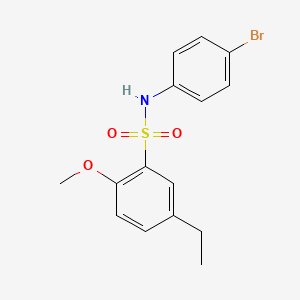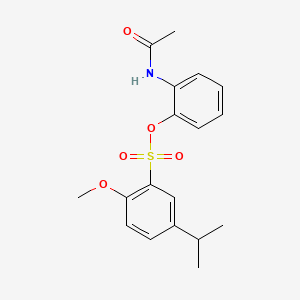
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMC belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDMC has been found to have a unique mechanism of action that makes it a promising candidate for a range of research applications.
作用机制
The mechanism of action of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potency and specificity. This compound has been found to be highly effective against cancer cells, while leaving healthy cells unaffected. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects on some types of cells, and care must be taken when handling and using the compound.
未来方向
There are many potential future directions for research on 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of new cancer treatments that incorporate this compound. Another area of interest is in the study of this compound's effects on other types of cells, such as immune cells and stem cells. Additionally, there is potential for the development of new drugs that are based on the structure of this compound, but with improved potency and specificity. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
合成方法
The synthesis of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonamide with 4-bromo-2-methylphenylamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain pure this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
科学研究应用
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. This compound has been found to have potent anticancer properties, particularly against breast cancer cells. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected. This compound has also been found to inhibit the growth of cancer cells by disrupting their cell cycle.
属性
IUPAC Name |
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-8-15(11(3)7-13(9)17)21(19,20)18-14-5-4-12(16)6-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNJUGNJKBMFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)



![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)

